Aminoammonium hydroxide
Description
Structure
2D Structure
Properties
Molecular Formula |
H6N2O |
|---|---|
Molecular Weight |
50.061 g/mol |
IUPAC Name |
aminoazanium;hydroxide |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 |
InChI Key |
IKDUDTNKRLTJSI-UHFFFAOYSA-N |
SMILES |
[NH3+]N.[OH-] |
Canonical SMILES |
[NH3+]N.[OH-] |
Origin of Product |
United States |
Nomenclature, Identity, and Structural Elucidation of Aminoammonium Hydroxide
Systematic IUPAC Naming Conventions for Aminoammonium Hydroxide (B78521)
The systematic name for the compound commonly referred to as ammonium (B1175870) hydroxide, according to the International Union of Pure and Applied Chemistry (IUPAC), is azanium;hydroxide. nih.gov This nomenclature reflects the ionic nature of the compound, consisting of the azanium cation ([NH₄]⁺) and the hydroxide anion ([OH]⁻). Another systematic name provided by IUPAC is simply ammonia (B1221849). wikipedia.org The name "aminoammonium hydroxide" is not a standard systematic name but appears to be a descriptive term.
It's important to note that in chemical literature and databases, "ammonium hydroxide" is widely used as a synonym. nih.gov Other common names include ammonia water, aqueous ammonia, and aqua ammonia. echemi.comvedantu.com The Chemical Abstracts Service (CAS) has assigned the number 1336-21-6 to what is referred to as ammonium hydroxide. wikipedia.org
Differentiation from Aqueous Ammonia: A Critical Academic Examination of "Ammonium Hydroxide"
The term "ammonium hydroxide" is often used interchangeably with "aqueous ammonia," which is a solution of ammonia (NH₃) in water. byjus.comresearchgate.net However, a closer examination reveals important distinctions. byjus.com
Historical Context and Arrhenius Theory's Influence on the "Ammonium Hydroxide" Concept
The concept of "ammonium hydroxide" is rooted in the Arrhenius theory of acids and bases. freechemistryonline.com This theory defines a base as a substance that produces hydroxide ions (OH⁻) in an aqueous solution. freechemistryonline.comlibretexts.org To fit ammonia (NH₃), which does not inherently contain hydroxide ions, into this definition, it was proposed that ammonia reacts with water to form a distinct molecular species, NH₄OH. freechemistryonline.comquora.com This hypothetical compound would then dissociate to produce ammonium (NH₄⁺) and hydroxide (OH⁻) ions, thus explaining the basic properties of the solution. acenet.edulibretexts.org
The Arrhenius theory, therefore, necessitated the existence of "ammonium hydroxide" to account for the basicity of aqueous ammonia solutions. freechemistryonline.com
Theoretical and Experimental Evidence for the Transient or Hypothetical Nature of Specific Nitrogen-Hydroxide Species
The prevailing scientific view is that ammonium hydroxide (NH₄OH) as a distinct, stable molecule does not exist in a way that it can be isolated. echemi.comstackexchange.com The interaction between ammonia and water is best described by the equilibrium:
NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ byjus.com
In a typical 1M ammonia solution, only about 0.42% of the ammonia is converted to the ammonium cation. vedantu.combyjus.com This indicates that the equilibrium lies far to the left, with the majority of the ammonia existing as dissolved NH₃ molecules. quora.com
The term "ammonium hydroxide" is therefore considered a historical artifact and a convenient label for aqueous solutions of ammonia, rather than a representation of a discrete chemical compound. quora.com The transient nature of any potential NH₄OH species makes its direct observation and characterization exceptionally challenging. frontiersin.org
Isomeric Forms and Related Nitrogen-Containing Hydroxide Structures
Isomers are molecules that have the same molecular formula but different structural arrangements. For the molecular formula H₅NO, which corresponds to ammonium hydroxide, other structural isomers can be considered. nih.gov Amines, which are organic compounds containing nitrogen, can exhibit structural isomerism. savemyexams.comlibretexts.org For a formula like C₃H₉N, different arrangements of the atoms lead to primary, secondary, and tertiary amines with distinct properties. libretexts.org
In the context of nitrogen-containing compounds, various isomers can exist, including those with different functional groups or connectivity. escholarship.org For example, nitrogen-containing heterocycles like pyrrolines have structural isomers based on the position of the double bond. researchgate.net
While "this compound" is not a standard term, one could hypothetically consider isomers of a compound with this name. However, given the transient nature of the parent compound, the existence and stability of its isomers are purely theoretical. Other nitrogen-containing species with hydroxide groups or that can be formed in related systems include hydroxylamine (B1172632) (NH₂OH) and its derivatives. nih.gov The study of various nitrogen-containing ions and molecules is an active area of research, particularly in fields like astrophysics. escholarship.org
Molecular Formula and Stoichiometric Considerations in this compound Systems
The molecular formula for ammonium hydroxide is written as NH₄OH or H₅NO. nih.gov This formula represents a 1:1 stoichiometric ratio of the ammonium cation (NH₄⁺) and the hydroxide anion (OH⁻). vedantu.com The molar mass of NH₄OH is approximately 35.046 g/mol . nih.gov
However, as discussed, this formula is a representation of the components in an aqueous solution of ammonia rather than a discrete, stable molecule. vedantu.com The actual composition of the solution is an equilibrium mixture of NH₃, H₂O, NH₄⁺, and OH⁻. echemi.com The concentration of the dissolved ammonia can vary, with commercial solutions typically ranging up to about 30%. nih.gov Saturated solutions at 288.75 K contain approximately 35.6% ammonia by mass. byjus.com
The stoichiometry of reactions involving aqueous ammonia is based on the concentration of ammonia in the solution. For example, in neutralization reactions, the amount of acid that can be neutralized depends on the amount of available hydroxide ions, which in turn depends on the concentration of the ammonia solution and the position of the equilibrium. libretexts.org
Interactive Data Tables
Nomenclature and Identity of Ammonium Hydroxide
| Property | Value | Source |
| Systematic IUPAC Name | azanium;hydroxide | nih.gov |
| Common Name | Ammonium hydroxide | nih.gov |
| Synonyms | Ammonia water, Aqueous ammonia, Aqua ammonia | echemi.comvedantu.com |
| CAS Number | 1336-21-6 | wikipedia.org |
| Molecular Formula | NH₄OH or H₅NO | nih.gov |
| Molar Mass | 35.046 g/mol | nih.gov |
Theoretical and Computational Investigations of Aminoammonium Hydroxide
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods provide a foundational understanding of the electronic makeup of a molecule, which dictates its reactivity and physical properties. For a transient species like aminoammonium hydroxide (B78521), these theoretical tools are indispensable.
Molecular Orbital Analysis and Bonding Interactions
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals spread over the entire molecule. ucl.ac.uk The interaction between the atomic orbitals of the amino (H₂N-) and hydroxyl (-OH) fragments, along with the additional proton, would define the bonding in the hypothetical H₃NOH₂ molecule.
In related, more stable systems like protonated hydroxylamine (B1172632) (H₃NOH⁺), theoretical studies show that protonation on the nitrogen atom is energetically more favorable than on the oxygen atom. researchgate.net The Highest Occupied Molecular Orbital (HOMO) in such a species is typically associated with the lone pair of the oxygen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the antibonding σ* orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
For aminoammonium hydroxide, the bonding can be conceptualized as a dative covalent bond between an ammonia (B1221849) molecule (NH₃) and a hydronium ion (H₃O⁺), or more accurately, an ion pair interaction between ammonium (B1175870) (NH₄⁺) and hydroxide (OH⁻) that is forced into a covalent arrangement. The N-O bond would be highly polarized and elongated. In a study of protonated hydroxylamine, it was found that the N-O bond length changes significantly upon protonation, elongating when protonation occurs on the oxygen and shortening when it occurs on the nitrogen. researchgate.net
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule can be visualized using electrostatic potential (ESP) maps, which illustrate the charge distribution from the perspective of an approaching positive charge. quora.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. quora.com
In the case of H₃NOH₂, the ESP map would be expected to show a significant positive potential around the hydrogen atoms of the amino group and a strongly negative potential around the oxygen atom, reflecting the high polarity of the N-O and O-H bonds. This charge separation underscores the molecule's nature as a zwitterionic or highly polar species.
Geometrical Optimization and Conformational Landscapes
Geometrical optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, representing the most stable structure of the molecule. mdpi.com
Equilibrium Geometries and Bond Parameters
The equilibrium geometry of this compound is predicted to be highly unstable. Theoretical studies on the isomers of the general formula C₂H₅NO have shown a wide range of stabilities, with amide structures being the most stable. aanda.orgresearchgate.netacs.org By analogy, for the H₅NO system, the ammonia-water complex (H₃N···H₂O) is a significantly more stable isomer than the covalent this compound.
Ab initio simulations of ammonia monohydrate (a crystalline form of H₃N·H₂O) have calculated the structural parameters for the ammonia and water molecules within the crystal lattice. researchgate.net These studies also predict that under high pressure (around 5.0 GPa), a solid-state proton transfer occurs, forming crystalline ammonium hydroxide ([NH₄]⁺[OH]⁻). ucl.ac.ukscite.ai This transformation highlights the energetic favorability of the ionic pair over the covalent or hydrogen-bonded forms under certain conditions.
For a theoretical, gas-phase this compound molecule, the N-O bond would be expected to be significantly longer than a typical N-O single bond (which is around 1.40-1.45 Å) due to the ionic character and repulsion between the charged centers.
Table 1: Calculated Geometrical Parameters for H₅NO Isomers
| Parameter | H₃N···H₂O (Ammonia-Water Complex) | [NH₄]⁺[OH]⁻ (in solid state) | H₃NOH₂ (Theoretical) |
|---|---|---|---|
| N-O Distance (Å) | ~2.9 - 3.3 | Variable in crystal | Expected > 1.5 |
| N-H Bond Length (Å) | ~1.01 | ~1.03 | Expected > 1.02 |
| O-H Bond Length (Å) | ~0.96 | ~0.97 | Expected > 0.97 |
Note: Data for H₃N···H₂O and [NH₄]⁺[OH]⁻ are based on computational studies of the complex and solid state, respectively. Parameters for the theoretical H₃NOH₂ are estimations based on related structures.
Conformational Isomerism and Energy Minima
Conformational analysis involves the study of different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, rotation around the N-O bond would be the primary conformational freedom. However, the potential energy surface of the H₅NO system is dominated by more stable isomers.
Computational studies have explored the potential energy surfaces of related systems, such as C₂H₅NO, revealing numerous isomers with varying stabilities. acs.orgresearchgate.net For H₅NO, the global minimum on the potential energy surface is the hydrogen-bonded complex H₃N···H₂O. The covalent molecule hydroxylamine (NH₂OH) is another stable isomer. The hypothetical this compound would exist, if at all, as a high-energy local minimum on this surface, readily rearranging to more stable forms. The transition from H₃NOH₂ to H₃N···H₂O would likely involve a proton transfer with a very low energy barrier.
Thermochemical Properties and Energetics of Formation
Thermochemical properties, such as the enthalpy of formation (ΔfH°), quantify the energy stored in a compound. aanda.org The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. aanda.org
For ammonium hydroxide, which exists as an ionic species in solution or in a crystalline solid state, the enthalpy of formation has been determined. Ab initio simulations of the solid-state transformation of ammonia monohydrate to ammonium hydroxide calculated a reaction enthalpy of -14.8 kJ/mol at absolute zero for the process NH₃·H₂O(s) → NH₄OH(s). scite.ai This allowed for an estimation of the standard enthalpy of formation of solid ammonium hydroxide, ΔfH°(NH₄OH, s), to be approximately -356 kJ/mol at 298 K. ucl.ac.ukscite.ai
The theoretical this compound molecule would have a significantly different, and much more positive, enthalpy of formation due to its inherent instability. The energy difference between it and the more stable ammonia-water complex represents the energy penalty of forming the strained covalent N-O bond between the charged moieties. Detailed computational studies on the C₂H₅NO isomers have quantified the relative energies of various bonding arrangements, consistently showing that structures with peptide-like bonds are most stable, while those with strained rings or charge separation are much higher in energy. aanda.orgresearchgate.net A similar trend would be expected for the isomers of H₅NO.
Table 2: Relative Energies of H₅NO Isomers
| Isomer | Structure | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Ammonia-Water Complex | H₃N···H₂O | 0 (Reference) | Most Stable |
| Hydroxylamine | NH₂OH | > 0 | Stable |
| This compound | H₃NOH₂ | High | Highly Unstable (Hypothetical) |
Note: The relative energies are qualitative, based on the known stabilities of these species from various theoretical studies.
Computational Spectroscopic Property Prediction
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. While experimental NMR data for the transient this compound is not available, theoretical calculations can predict the chemical shifts for the aminoammonium ([N2H5]+) cation. These predictions are based on methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). fu-berlin.deresearchgate.net
The chemical environment of the nitrogen and hydrogen atoms in the [N2H5]+ cation is distinct from that in neutral hydrazine (B178648) (N2H4). Protonation of an amine-type nitrogen generally leads to a deshielding effect, resulting in a downfield shift in the 15N NMR spectrum. nih.gov This is attributed to changes in the contribution of the nitrogen lone pair and the effects of adjacent bond orbitals upon protonation. nih.gov For the protons, the positive charge on the cation leads to a significant deshielding effect, causing their signals in the 1H NMR spectrum to appear at a lower field (higher ppm) compared to those in neutral hydrazine.
Computational studies on protonated amines and related nitrogen heterocycles show that solvent effects can significantly influence NMR chemical shifts. researchgate.netdntb.gov.ua Therefore, predicted values are often calculated within a simulated solvent environment to better approximate experimental conditions. For the [N2H5]+ cation, the presence of the hydroxide anion and surrounding solvent molecules would influence the electron density around the nuclei, thereby affecting the chemical shifts.
Below is a table of representative predicted NMR chemical shifts for the aminoammonium cation. These values are illustrative and would be expected to vary based on the level of theory, basis set, and solvation model used in the calculation. The shifts are typically referenced against a standard compound (e.g., nitromethane (B149229) for 15N and tetramethylsilane (B1202638) for 1H).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| 1H (-NH2 group) | ~4.5 - 5.5 | Broad Singlet | Protons are deshielded due to the adjacent positively charged nitrogen. Exchange with solvent can lead to broadening. |
| 1H (-NH3+ group) | ~7.0 - 8.0 | Broad Singlet | Significant deshielding due to the positive charge and electronegativity of the nitrogen atom. Rapid exchange often prevents observation of coupling to 14N. |
| 15N (-NH2 group) | ~ -300 to -320 | Triplet (in principle) | Shift is relative to nitromethane. The value is generally upfield compared to the -NH3+ group. Coupling to protons may not always be resolved. |
| 15N (-NH3+ group) | ~ -280 to -300 | Quartet (in principle) | Protonation causes a downfield shift compared to the unprotonated nitrogen in hydrazine. nih.gov The signal is influenced by the positive charge. |
Solvation Effects and Intermolecular Interactions via Molecular Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and ions in solution over time. For this compound, MD simulations can provide critical insights into the solvation of the aminoammonium ([N2H5]+) and hydroxide (OH-) ions and the nature of their intermolecular interactions, particularly in an aqueous environment which would be the most likely solvent.
Studies involving the molecular dynamics of protonated hydrazine in water reveal significant hydration structures. aip.orgresearchgate.net The [N2H5]+ cation acts as a hydrogen bond donor through its five hydrogen atoms. Water molecules arrange themselves around the cation to form a distinct solvation shell. MD simulations have shown that under ambient conditions, a single hydrazine molecule can be hydrated by a considerable number of water molecules, with hydrogen bonds forming primarily at the nitrogen atoms. aip.orgresearchgate.net
In the context of this compound, the simulations would focus on the interactions between the [N2H5]+ cation, the OH- anion, and the surrounding water molecules. Key interactions to investigate would include:
Cation-Anion Interaction: The strong electrostatic attraction between the positively charged [N2H5]+ and the negatively charged OH-. MD simulations can predict the average distance and orientation of this ion pair in solution.
Hydrogen Bonding: A complex network of hydrogen bonds would be expected. The -NH2 and -NH3+ groups of the cation would donate hydrogen bonds to the oxygen atoms of both the hydroxide ion and water molecules. The hydroxide ion, in turn, would be a strong hydrogen bond acceptor.
Solvent Structuring: The presence of the ions disrupts the normal hydrogen-bonding network of water. MD simulations can quantify this effect, showing how water molecules in the first and second solvation shells are oriented and how their dynamics (e.g., diffusion, reorientation time) differ from bulk water.
Proton Transfer: A particularly important dynamic process that could be studied is the potential for proton transfer from the [N2H5]+ cation to the hydroxide anion, which would result in the formation of neutral hydrazine (N2H4) and a water molecule. The frequency and energy barrier for this reaction could be estimated using advanced MD techniques like ab initio molecular dynamics (AIMD).
The results from such simulations would provide a detailed, atomistic picture of the fleeting existence of this compound in solution, highlighting the dynamic interplay of electrostatic forces and hydrogen bonding that govern its structure and stability.
Synthetic and Mechanistic Studies on Aminoammonium Hydroxide Formation
Formation Pathways in Aqueous Media
The primary pathway for the formation of ammonium (B1175870) (NH₄⁺) and hydroxide (B78521) (OH⁻) ions is the direct reaction of ammonia (B1221849) with water. ammoniagas.combyjus.com This occurs when ammonia gas is bubbled through or dissolved in water. vedantu.com
When ammonia dissolves in water, it participates in a reversible reaction, establishing a dynamic equilibrium. mda.state.mn.us The equilibrium can be represented by the following equation:
NH₃(aq) + H₂O(l) ⇌ NH₄⁺(aq) + OH⁻(aq) chemicals.co.uk
In this equilibrium, ammonia acts as a weak base, accepting a proton from a water molecule. chemicals.co.uk However, the equilibrium lies significantly to the left, meaning that in a typical solution, the majority of the dissolved ammonia exists as NH₃ molecules. chemicals.co.uk For instance, in a 1 M ammonia solution, only about 0.42% of the ammonia is converted to the ammonium cation. byjus.com
The position of this equilibrium is sensitive to environmental conditions such as temperature and pH. mda.state.mn.uswaterquality.gov.au An increase in temperature will shift the equilibrium to the left, favoring the reactants (ammonia and water), as the dissolution of ammonia is an exothermic process. uwaterloo.ca Similarly, changes in pH will significantly alter the ratio of NH₃ to NH₄⁺. At a lower pH (more acidic), the equilibrium shifts to the right, increasing the concentration of ammonium ions. Conversely, at a higher pH (more basic), the equilibrium shifts to the left, increasing the concentration of unionized ammonia. mda.state.mn.usmultipure.com
Table 1: Influence of pH on the Ratio of Ammonia to Ammonium at 20°C
| pH | Ratio of NH₃ to NH₄⁺ (approximate) |
|---|---|
| 6 | 1 : 3000 |
| 7 | 1 : 300 |
| 8 | 1 : 30 |
| 9 | 1 : 3 |
This table illustrates how the relative amounts of unionized ammonia (NH₃) and ammonium ions (NH₄⁺) change with pH in an aqueous solution. Data derived from environmental studies of ammonia in water. mda.state.mn.us
The formation of the ammonium ion (NH₄⁺) and the hydroxide ion (OH⁻) is a direct result of a proton (H⁺) transfer from a water molecule to an ammonia molecule. chemicals.co.uklibretexts.org This is a classic example of a Brønsted-Lowry acid-base reaction, where water acts as the Brønsted-Lowry acid (proton donor) and ammonia acts as the Brønsted-Lowry base (proton acceptor). libretexts.org
Recent studies using ab initio molecular dynamics have shown that this proton transfer is not a simple one-to-one interaction but is mediated by the surrounding water molecules. nih.gov The reactivity of the ammonia-water mixture is influenced by the local hydrogen-bonding network. The transfer of a proton is facilitated by a small cluster of water molecules that help to stabilize the resulting ions. nih.gov This cooperative motion of several solvating molecules modulates the proton transfer event through local electric fields. nih.gov The mechanism is akin to the Grotthuss mechanism observed for proton transport in water, where protons are passed along a chain of hydrogen-bonded molecules. nih.gov
Novel Synthetic Methodologies for Related Nitrogen-Hydroxide Adducts
While "aminoammonium hydroxide" as a discrete compound is not recognized, synthetic chemistry has explored the creation of various nitrogen-hydroxide adducts and related compounds. These methods often involve complex reactions to generate and stabilize species that contain both nitrogen and hydroxide functionalities.
For instance, the synthesis of N-unprotected 3-tetrasubstituted aminooxindoles has been achieved through the direct amination of 3-halooxindoles using ammonium hydroxide as the amino source. rsc.org This catalyst-free method is practical and cost-effective. rsc.org Another area of research involves the synthesis of quaternary ammonium hydroxides from their corresponding halides using techniques like continuous bipolar membrane electrodialysis (BMED) as a more sustainable alternative to traditional methods. researchgate.net
In the field of organometallic chemistry, rhodium(I) amido bis(olefin) N‐heterocyclic carbene complexes have been developed as catalysts. researchgate.net These can react to form intermediates such as a dimeric complex with a central bridging hydrated hydroxide ligand [H₃O₂]⁻, showcasing the intricate ways nitrogen-containing complexes can interact with hydroxide. researchgate.net Furthermore, the reaction of nitrogen mustard with deoxyguanosine can lead to the formation of a cationic N7-adduct, which can then undergo a reaction with a hydroxide ion to form an N⁵-NM-substituted formamidopyrimidine adduct. nih.govacs.org
Catalytic and Environmental Factors Influencing Formation
Several catalytic and environmental factors can influence the formation and equilibrium of ammonium and hydroxide ions in aqueous solutions.
Temperature : As mentioned, higher temperatures decrease the solubility of ammonia gas and shift the equilibrium towards the reactants, reducing the concentration of ammonium and hydroxide ions. epa.gov
pH : The pH of the solution is a critical factor. The addition of an acid will drive the equilibrium towards the formation of ammonium ions, while the addition of a base will favor the presence of unionized ammonia. waterquality.gov.au
Catalysts : Certain metal catalysts can influence reactions involving ammonia. For example, the addition of ammonium hydroxide during the preparation of binary chromium-platinum catalysts for methane (B114726) oxidation was found to affect the catalyst's properties and activity. matec-conferences.orgresearchgate.netmatec-conferences.org The ammonium hydroxide influences the pH of the solution during synthesis, which in turn affects the interaction between the metals and the support material. matec-conferences.orgresearchgate.net
Industrial Processes : In industrial settings, the production of ultra-high purity ammonium hydroxide for applications like semiconductor manufacturing is achieved by reacting high-purity ammonia gas with ultrapure water under carefully controlled conditions to manage the exothermic reaction and prevent pressure buildup. google.com
In Situ Generation and Stabilization Techniques for Elusive Species
The transient and unstable nature of certain chemical species necessitates in situ generation and specialized stabilization techniques for their study and use.
For laboratory applications requiring ammonia gas, such as temperature-programmed desorption (TPD) studies, in situ generation can be an alternative to using compressed gas cylinders. researchgate.net This can be achieved by heating a concentrated ammonium hydroxide solution or by reacting an ammonium salt, like ammonium chloride, with a strong base like sodium hydroxide. researchgate.net However, the co-generation of water can interfere with some analytical techniques, requiring drying steps. researchgate.net A novel method for synthesizing resol-based phenol-aniline-formaldehyde resins utilizes the in situ generation of ammonia from magnesium hydroxide and ammonium chloride as a catalyst. ajchem-a.com
The stabilization of solutions containing ammonium ions is also a subject of study. For example, cuprammonium hydroxide solutions, used for dissolving cellulose (B213188), can be stabilized against degradation by the addition of compounds like ethylene (B1197577) diamine or hydroquinone. google.com In the context of biochemistry, the stability of analytes in ammonium hydroxide is a concern. For instance, uric acid has been shown to decompose in dilute ammonium hydroxide solutions, which has implications for analytical methods that use this solvent. nih.gov
Reactivity and Reaction Chemistry of Aminoammonium Hydroxide
Acid-Base Properties and Proton Exchange Processes
The acid-base chemistry of aminoammonium hydroxide (B78521) is characterized by the protonation of the nitrogen atom's lone pair of electrons.
The acidity of the conjugate acid of hydroxylamine (B1172632), the hydroxylammonium ion ([NH₃OH]⁺), is a key parameter in understanding its behavior in solution. The equilibrium is described as:
[NH₃OH]⁺ ⇌ NH₂OH + H⁺
The acid dissociation constant (pKa) for this process quantifies the strength of the hydroxylammonium ion as an acid. Conversely, the basicity of hydroxylamine is given by its pKb value. These constants are related by the ion product of water (pKw ≈ 14 at 25°C). Various sources report slightly different, but generally consistent, values for these constants. reddit.comwikipedia.orgatamanchemicals.comchegg.com
Table 1: Acid-Base Dissociation Constants for the Hydroxylamine/Hydroxylammonium System
| Constant | Species | Equilibrium | Value | Reference |
|---|---|---|---|---|
| pKa | Hydroxylammonium ion ([NH₃OH]⁺) | [NH₃OH]⁺ ⇌ NH₂OH + H⁺ | ~6.03 | wikipedia.orgatamanchemicals.com |
| pKb | Hydroxylamine (NH₂OH) | NH₂OH + H₂O ⇌ [NH₃OH]⁺ + OH⁻ | ~7.97 | wikipedia.orgchegg.com |
These values indicate that hydroxylamine is a weak base, weaker than ammonia (B1221849), and its conjugate acid, hydroxylammonium, is a moderately weak acid. chempap.org
As a Brønsted-Lowry base , hydroxylamine accepts a proton (H⁺) at its nitrogen atom, which possesses a lone pair of electrons, to form the hydroxylammonium cation. pearson.comchegg.com This is its most common basic behavior in aqueous media. chegg.com
As a Lewis base , hydroxylamine can donate its lone pair of electrons from the nitrogen atom to an electron-deficient species (a Lewis acid). atamanchemicals.com This behavior is fundamental to its role as a ligand in coordination chemistry, where it donates electrons to metal ions to form coordination complexes. atamanchemicals.com The formation of hydrogen bonds between the -OH group of hydroxylamine and solvent molecules can increase the electron density on the nitrogen atom, enhancing its basicity compared to what might be expected from inductive effects alone. chempap.org
Nucleophilic and Electrophilic Behavior in Organic Transformations
Hydroxylamine is a potent nucleophile, a property enhanced by the presence of adjacent atoms with lone pairs (the "alpha effect"). masterorganicchemistry.com This makes it more nucleophilic than ammonia, despite being a weaker base. masterorganicchemistry.com It can act as an ambident nucleophile, reacting via either the nitrogen or the oxygen atom, depending on the nature of the electrophile.
N-Nucleophilicity : In reactions with alkylating agents (like alkyl halides), hydroxylamine typically attacks with its more nucleophilic nitrogen atom. wikipedia.org
O-Nucleophilicity : In reactions with "harder" electrophiles, such as acylating agents or phosphate (B84403) esters, attack often occurs through the oxygen atom. rsc.orgnih.gov For example, its reaction with benzothiazole-2-sulfonamides proceeds via oxygen attack. nih.gov
A classic organic transformation involving hydroxylamine is its reaction with aldehydes and ketones to form oximes. wikipedia.org This reaction is a cornerstone of synthetic chemistry and is useful for the characterization and purification of carbonyl compounds. wikipedia.org
Coordination Chemistry and Ligand Properties with Metal Ions
Hydroxylamine can act as a ligand, coordinating to metal ions to form complexes. However, despite its rich potential, its use as a simple ligand is limited because many resulting complexes are unstable and can undergo decomposition or internal redox reactions. springernature.com The instability is partly due to the redox non-innocence of the hydroxylamine ligand. springernature.com
Coordination can occur through the nitrogen or oxygen atom. For instance, in complexes with early actinides like Thorium (Th) and Uranium (U), a pyridyl-hydroxylamine ligand was shown to bind through the pyridyl nitrogen and the hydroxylamine oxygen donors. acs.org In some uranyl complexes, the hydroxylamine ligand coordinates in an η² fashion, binding through both its nitrogen and oxygen atoms. acs.org
The first known coordination compound of hydroxylamine was Crismer's salt, ZnCl₂(NH₂OH)₂, which releases hydroxylamine upon heating. wikipedia.orgspringernature.com To overcome the general instability of hydroxylamine complexes, novel macrocyclic ligands incorporating multiple N-OH units, known as "crown-hydroxylamines," have been designed to form more stable complexes with d-block metal ions like Cu(II), Ni(II), and Zn(II). springernature.com
Redox Reactions and Decomposition Pathways
Hydroxylamine can function as both a reducing and an oxidizing agent. Its salts are frequently employed as reducing agents in various chemical reactions. wikipedia.org
As a Reducing Agent : Hydroxylamine readily reduces metal ions like Fe(III) to Fe(II). rsc.orgresearchgate.netsciencemadness.org The stoichiometry and products of this reaction depend on the relative concentrations of the reactants. With an excess of iron(III), dinitrogen monoxide (N₂O) is the primary oxidation product. rsc.orgresearchgate.net If hydroxylamine is in excess, nitrogen gas (N₂) is the main product. rsc.orgresearchgate.net
Decomposition : Hydroxylamine is thermally unstable and can decompose, sometimes violently. atamanchemicals.com Its decomposition pathways are complex and can be influenced by factors like pH, temperature, and the presence of metal ions. The decomposition of hydroxylamine by methemoglobin, for example, yields N₂, ammonium (B1175870) (NH₄⁺), and a small amount of N₂O. nih.gov In the presence of hydrogen peroxide and titanosilicate catalysts, hydroxylamine decomposition can proceed via competing pathways that produce either N₂O and N₂ or exclusively inert N₂. acs.orgfigshare.com
Table 2: Selected Redox Reactions Involving Hydroxylamine
| Reaction Type | Reactants | Major Products | Conditions/Notes | Reference |
|---|---|---|---|---|
| Reduction of Fe(III) | NH₂OH, Fe(III) | Fe(II), N₂O | Excess Fe(III) | rsc.orgresearchgate.net |
| Reduction of Fe(III) | NH₂OH, Fe(III) | Fe(II), N₂ | Excess NH₂OH | rsc.orgresearchgate.net |
| Biochemical Decomposition | NH₂OH, Methemoglobin | N₂, NH₄⁺, N₂O | Anaerobic, pH 7 | nih.gov |
| Catalytic Decomposition | NH₂OH, H₂O₂ | N₂O, N₂ | With non-framework titanium species | acs.orgfigshare.com |
Reaction Kinetics and Mechanistic Investigations in Diverse Environments
The kinetics of hydroxylamine reactions have been studied to elucidate their mechanisms. The oxidation of hydroxylamine by iron(III) has been shown to proceed via the formation of an initial Fe(NH₂OH)³⁺ complex, followed by rate-determining steps that depend on reactant ratios. rsc.orgresearchgate.netsciencemadness.org The rate expression for the reaction changes significantly with the concentrations of reactants and products, indicating a complex, multi-step mechanism involving different nitrogen-containing intermediates. rsc.orgresearchgate.net
Kinetic studies on the oxidation of secondary hydroxylamines to nitrones by hydrogen peroxide, catalyzed by methylrhenium trioxide, show that the reaction rate is dependent on the concentration of the hydroxylamine and the catalyst. acs.org The mechanism is inferred to involve an oxygenated intermediate that rapidly dehydrates to the final nitrone product. acs.org
In acidic media, the oxidation of hydroxylamine by the enneamolybdomanganate(IV) ion was found to be dependent on the concentrations of the oxidant and hydrogen ions, but independent of the hydroxylamine concentration, suggesting the reaction between the protonated hydroxylamine and the oxidant is the slow, rate-determining step. orientjchem.org
Advanced Spectroscopic and Analytical Characterization Techniques for Aminoammonium Hydroxide
High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Structural Fingerprinting
Vibrational spectroscopy provides a direct probe into the molecular vibrations within a sample, offering a "fingerprint" of the species present. For ammonium (B1175870) hydroxide (B78521), both FTIR and Raman spectroscopy are complementary techniques used to study the interactions between ammonia (B1221849) and water.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a sample. In aqueous ammonia, characteristic peaks arise from the vibrations of NH₃, NH₄⁺, and water molecules. The stretching modes for N-H bonds typically appear in the range of 3000-3500 cm⁻¹, while deformation modes are observed at 950-1630 cm⁻¹. researchgate.net Studies comparing the FTIR spectra of ammonium hydroxide with pure water show distinct peaks corresponding to the dissolved species. researchgate.net FTIR is particularly sensitive to polar bonds and is effective for identifying oxygen-containing functional groups that may be present as impurities. researchgate.netthermofisher.com
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. It is highly effective for studying symmetric non-polar bonds and is particularly well-suited for analysis in aqueous solutions due to the weak Raman scattering of water. In the context of ammonium hydroxide, Raman can detect the symmetric stretching vibrations of the ammonium ion (NH₄⁺). The combination of FTIR and Raman provides a more complete picture of the vibrational modes. For instance, in studies of ammonium sulfate, the LOD for ammonium ions with IR was found to be 0.287 M, while Raman was less sensitive for this particular ion in the studied concentration range, highlighting the complementary nature of the two techniques. nih.gov
| Technique | Typical Spectral Regions (cm⁻¹) | Information Obtained | Reference |
|---|---|---|---|
| FTIR | 3000-3500 (N-H Stretch) 950-1630 (Deformation Modes) | Identifies polar functional groups, confirms presence of NH₃ and NH₄⁺. | researchgate.netthermofisher.com |
| Raman | ~3300 (N-H Stretch) | Detects symmetric vibrations, well-suited for aqueous solutions. Complements FTIR data. | nih.govias.ac.in |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical environment of atomic nuclei. For ammonium hydroxide, ¹H NMR is particularly valuable for quantifying the concentration of the ammonium ion (NH₄⁺).
Recent advancements have focused on accelerating the detection of aqueous ammonia, which is crucial for research in areas like electrocatalysis. Quantitative ¹H NMR (qNMR) offers a faster analysis time compared to traditional methods. nih.gov However, the sensitivity of NMR can be a limitation. To overcome this, researchers have employed novel techniques:
Paramagnetic Relaxation Agents: The addition of a small amount of a paramagnetic ion, such as Gadolinium (Gd³⁺), can reduce the T₁ relaxation time of the NH₄⁺ protons. nih.gov This allows for a much shorter delay between NMR scans, significantly reducing the total analysis time by an order of magnitude without substantial line broadening. researchgate.net
Nitrogen Decoupling: The ¹H NMR signal of the ammonium ion is split into a triplet by the ¹⁴N nucleus. By applying ¹⁴N decoupling techniques, this triplet collapses into a singlet, which increases the signal-to-noise ratio by about threefold. nih.govresearchgate.net
Combined Approach: A synergistic effect is achieved by combining the use of a relaxation agent (Gd³⁺) with ¹⁴N decoupling. This combined approach can increase the sensitivity of ¹H NMR detection of ¹⁴NH₄⁺ by approximately 10.9-fold, which corresponds to a reduction in experiment time by a factor of about 119. acs.org
These advanced NMR methods enable the rapid and accurate quantification of ammonium in aqueous solutions, even at micromolar concentrations. researchgate.netacs.org
Mass Spectrometry Approaches for Speciation and Adduct Identification
Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the identification and quantification of chemical species. When analyzing solutions containing ammonium hydroxide, especially in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the ammonia/ammonium species play a significant role.
Ammonium hydroxide is often used as a mobile phase additive in LC-MS to improve chromatographic peak shape and enhance ionization, particularly for basic compounds. nih.govresearchgate.net In the mass spectrometer source, the ammonium ion (NH₄⁺) can form adducts with analyte molecules (M), leading to the detection of ions such as [M+NH₄]⁺. nih.gov
Research into the influence of ammonium hydroxide concentration on adduct formation has shown that different adducts can be formed. For example, in the analysis of triacylglycerols with acetonitrile (B52724) in the mobile phase, adducts like [M+NH₄]⁺ and [M+ACN+NH₄]⁺ (where ACN is acetonitrile) are observed. nih.govdiva-portal.org The relative intensities of these adducts are dependent on the concentration of ammonium hydroxide, which can be optimized to improve analytical sensitivity and fragmentation patterns for structural elucidation. diva-portal.org
| Observed Adduct | Analytical Context | Significance | Reference |
|---|---|---|---|
| [M+NH₄]⁺ | LC-MS with NH₄OH additive | Common adduct for molecular weight confirmation. Intensity depends on NH₄OH concentration. | nih.gov |
| [M+ACN+NH₄]⁺ | LC-MS with Acetonitrile/NH₄OH | Formation is concentration-dependent and can predominate at higher NH₄OH levels. | diva-portal.org |
X-ray Diffraction and Neutron Diffraction for Solid-State Structures (e.g., Hydrates)
While ammonium hydroxide exists as a liquid at room temperature, it forms solid crystalline hydrates at low temperatures. X-ray and neutron diffraction are the definitive methods for determining the crystal structures of these solid phases.
Ammonia is known to form several stoichiometric hydrates, including ammonia monohydrate (NH₃·H₂O), ammonia dihydrate (NH₃·2H₂O), and ammonia hemihydrate (2NH₃·H₂O). nih.gov These structures are of significant interest in planetary science, as they are believed to exist on icy moons like Titan and Enceladus. nih.gov
X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a frozen sample of aqueous ammonia. By analyzing the diffraction patterns at various temperatures, researchers can track phase transitions, such as the transformation of amorphous ice into crystalline ice and ammonia hydrates. nih.gov High-resolution synchrotron XRD can be used to determine the lattice parameters of mixed-phase hydrate (B1144303) minerals with high precision. igminresearch.com
Neutron Diffraction: Neutron diffraction is particularly powerful for studying hydrated systems because it is highly sensitive to hydrogen atoms (or their isotope, deuterium). This allows for the precise determination of the positions of hydrogen atoms and the detailed mapping of hydrogen-bonding networks between water and ammonia molecules. nih.gov This level of detail is often not possible with X-ray diffraction alone. mdpi.com Recent neutron diffraction studies on aqueous ammonia solutions are providing fundamental data on the liquid-state structure and the mutual orientation of water and ammonia molecules. nih.gov
Electrochemical Methods for Redox Potential Determination
Electrochemical methods, such as cyclic voltammetry, are used to study the redox behavior of chemical species. The electrochemical oxidation of ammonia (from ammonium hydroxide solutions) has been investigated on various electrode materials, particularly nickel-based electrodes.
The oxidation of ammonia is a key reaction in applications like direct ammonia fuel cells and wastewater remediation. rsc.org Studies show that the oxidation is strongly pH-dependent and proceeds mainly at pH values above 7, indicating that NH₃ is the species being oxidized rather than the NH₄⁺ cation. epfl.chresearchgate.net
On Ni/Ni(OH)₂ electrodes, the oxidation of ammonia occurs in the potential region corresponding to the Ni(II)/Ni(III) redox transition, resulting in a distinct oxidation peak. epfl.ch The onset potential for ammonia oxidation on β-Ni(OH)₂ is approximately 1.45 V vs. RHE. rsc.org The reaction products can include dinitrogen gas (N₂) and, in some cases, nitrate (B79036), depending on the reaction mechanism. epfl.ch These electrochemical studies are essential for determining the redox potential and for designing efficient electrocatalysts for ammonia-based energy and environmental technologies. researchgate.net
Chromatographic Separation and Hyphenated Techniques for Mixture Analysis
Chromatography is a cornerstone of analytical chemistry for separating and analyzing complex mixtures. For ammonium hydroxide, chromatographic techniques are used in two primary ways: for the analysis of the solution itself and for its use as a mobile phase modifier.
Analysis of Ammonium Hydroxide Solutions: Ion chromatography (IC) is a standard method for determining the concentration of trace anionic impurities in concentrated ammonium hydroxide. nih.gov This is critical for industries like semiconductor manufacturing, where chemical purity is paramount. To analyze the highly basic matrix, online neutralization techniques are often employed prior to the chromatographic separation to prevent column degradation and interference. nih.gov
Ammonium Hydroxide as a Mobile Phase Additive: Ammonium hydroxide is widely used as a volatile, mass spectrometry-friendly additive in liquid chromatography (LC) and supercritical fluid chromatography (SFC). nih.govhoneywell.comfishersci.co.ukfishersci.com Its role is to control the pH of the mobile phase, which is crucial for:
Improving Peak Shape: For basic analytes, adding a basic modifier like ammonium hydroxide can suppress interactions with residual acidic silanol (B1196071) groups on silica-based columns, reducing peak tailing and improving chromatographic efficiency. researchgate.netchromforum.org
Enhancing Ionization: In LC-MS, the presence of ammonium hydroxide can facilitate the formation of [M+H]⁺ or [M+NH₄]⁺ ions in the electrospray ionization (ESI) source, enhancing sensitivity. nih.gov
The use of hyphenated techniques, particularly LC-MS, with an ammonium hydroxide-modified mobile phase is a powerful strategy for the analysis of a wide range of compounds. researchgate.netnih.gov
Applications of Aminoammonium Hydroxide in Chemical Processes and Research
Role in Industrial Chemical Synthesis and Intermediate Production
Ammonium (B1175870) hydroxide (B78521) is a cornerstone reagent in the chemical industry, serving as both a key reactant and a critical process aid in the synthesis of a vast array of chemical products. ammoniagas.comammoniagas.com Its utility spans from the production of fertilizers to the synthesis of complex pharmaceuticals.
A primary application of ammonium hydroxide is in the synthesis of nitrogen-containing compounds, owing to its role as an efficient nitrogen source. ammoniagas.comepa.gov
Fertilizers: The agricultural sector is a major consumer of ammonium hydroxide for the production of liquid nitrogen fertilizers. ammoniagas.comepa.gov It provides an essential nutrient for plant growth, thereby increasing crop yields. ammoniagas.com
Organic Synthesis: In organic chemistry, ammonium hydroxide is employed in the synthesis of various compounds. For instance, it is a precursor to alkyl amines; hexamethylenetetramine is formed from the reaction of ammonium hydroxide and formaldehyde. labproinc.com It also plays a role in the synthesis of heterocyclic compounds, which are the core of many pharmaceuticals and agrochemicals. patsnap.com Its mild reactivity allows for the synthesis of sensitive heterocyclic structures like pyridines, pyrimidines, and imidazoles. patsnap.com
Inorganic Compounds: Ammonium hydroxide is used in the production of other ammonium salts. For example, it is a key ingredient in the manufacturing of ammonium nitrate (B79036) fertilizer. epa.gov
Table 1: Examples of Nitrogen-Containing Compounds Synthesized Using Ammonium Hydroxide
| Compound Class | Specific Example | Industrial Application |
| Fertilizers | Liquid Nitrogen Fertilizers | Agriculture |
| Amines | Hexamethylenetetramine | Organic Synthesis |
| Heterocycles | Pyridines, Pyrimidines | Pharmaceuticals, Agrochemicals |
| Inorganic Salts | Ammonium Nitrate | Fertilizers, Explosives |
Ammonium hydroxide can function as a catalyst or a catalyst precursor in several chemical reactions. Its basic nature allows it to facilitate reactions that are base-catalyzed.
Base-Catalyzed Reactions: It can act as a catalyst in various organic reactions, such as condensation and cyclization reactions, which are essential for the formation of heterocyclic compounds. patsnap.com
Catalyst Preparation: The addition of aqueous ammonium hydroxide in the preparation of binary chromium-platinum catalysts for methane (B114726) oxidation has been shown to result in smaller platinum metal particle size and higher catalytic activity. researchgate.net
Renewable Energy: Research is exploring the potential of ammonium hydroxide as a catalyst in renewable energy processes, including hydrogen production and biomass conversion. patsnap.com
Environmental Remediation and Analytical Chemistry Applications
The chemical properties of ammonium hydroxide make it valuable in both environmental applications for pollution control and in analytical chemistry for the separation and identification of substances.
One of the most common industrial applications of ammonium hydroxide is for pH control. ammoniagas.comelchemy.com Its alkaline nature makes it an effective agent for neutralizing acidic solutions and adjusting the pH of various systems. elchemy.comchemtradeasia.sg
Wastewater Treatment: In industrial wastewater treatment, ammonium hydroxide is used to neutralize acidic effluents, thereby preventing environmental damage. patsnap.com It can also be used for ammonia (B1221849) removal from wastewater. chemtradeasia.sg
Flue Gas Treatment: It is utilized in flue gas desulfurization processes to reduce nitrogen oxide (NOx) emissions. patsnap.com
Chemical Processing: In numerous chemical manufacturing processes, precise pH control is critical for reaction efficiency and product purity. Ammonium hydroxide is used to neutralize acidic intermediates and buffer solutions. elchemy.com
Table 2: pH Regulation Applications of Ammonium Hydroxide
| Application Area | Function | Desired Outcome |
| Industrial Wastewater Treatment | Neutralization of acidic waste | Environmental protection |
| Air Pollution Control | Flue gas treatment | Reduction of NOx emissions |
| Chemical Synthesis | pH adjustment, buffering | Optimization of reaction conditions |
| Water Purification | pH adjustment | Corrosion prevention in pipes |
Ammonium hydroxide is utilized in analytical chemistry as a complexing agent, particularly in the separation and analysis of metal ions. quora.com
Qualitative Inorganic Analysis: It is a traditional reagent in qualitative inorganic analysis where its ability to form complex ions with certain metals is used for their identification. For example, it forms a deep blue complex ion, tetraamminecopper(II) ([Cu(NH₃)₄]²⁺), with copper(II) solutions. quora.comquora.com
Precipitation Reactions: By adjusting the pH with ammonium hydroxide, specific metal hydroxides can be selectively precipitated from a solution, aiding in the separation of different metal ions.
Chromatography: In supercritical fluid chromatography (SFC), ammonium hydroxide is used as an additive to alcohol modifiers to improve the peak shapes of basic molecules, and its high volatility ensures no residue is left in the purified sample. nih.gov
Advanced Materials Synthesis and Modification Strategies
Ammonium hydroxide plays a significant role in the synthesis and modification of advanced materials, including ceramics and nanomaterials, where precise control over reaction conditions is paramount.
Ceramics Production: It is a vital component in the manufacturing of advanced ceramics. patsnap.com It acts as a pH regulator and a complexing agent, which allows for precise control over the material's microstructure and composition. patsnap.com This is crucial for producing uniform and fine-grained ceramic powders with enhanced properties like improved strength and thermal resistance. patsnap.com
Nanomaterial Synthesis: In the synthesis of nanomaterials, such as zirconium-based metal-organic frameworks (Zr-MOFs), the addition of ammonium hydroxide can influence the crystal size and pore structure of the resulting material. science.gov It is also used in the in-situ formation of iron oxide (Fe₃O₄) nanoparticles on cellulose (B213188) nanocrystals. acs.org
Surface Modification: Ammonium hydroxide solutions are used for the surface treatment of semiconductor substrates. google.com This treatment can terminate oxidized surfaces with groups that promote bonding at lower annealing temperatures. google.com It is also used as a pretreatment solution to enhance the hydrophilicity of silicon dioxide surfaces in hybrid bonding processes. nycu.edu.tw Furthermore, the addition of ammonia to a steam source has been shown to increase the formation rate of corrosion-resistant AlO(OH) films on aluminum alloys. mdpi.com
Green Chemistry Perspectives in Aminoammonium Hydroxide Utilization
The pursuit of sustainable chemical processes has led to a critical evaluation of existing reagents and the exploration of greener alternatives. This compound, also known as hydrazine (B178648) hydrate (B1144303), is a compound with a history of versatile applications in chemical synthesis and industry. From a green chemistry perspective, its utilization presents a duality: while it offers advantages in certain synthetic applications, its inherent toxicity and environmental concerns necessitate careful consideration and the development of more benign alternatives.
Hydrazine hydrate serves as a powerful reducing agent and a precursor for the synthesis of various nitrogen-containing compounds. Its utility in catalyst-free reactions and its role as an amino source align with some principles of green chemistry, such as atom economy and the reduction of auxiliary substances. For instance, the direct use of ammonium hydroxide (a related compound) as an amino source in catalyst-free direct amination of 3-halooxindoles showcases a practical and cost-effective approach that avoids the need for protection and deprotection steps. rsc.org
However, the environmental footprint of hydrazine and its derivatives is a significant concern. The compound is toxic to aquatic organisms and is not readily biodegradable under all conditions. researchgate.net This has prompted research into several key areas to mitigate its environmental impact and align its use more closely with the principles of green chemistry. These areas include the development of sustainable synthesis methods for hydrazine itself, the design of environmentally degradable quaternary ammonium salts derived from it, and the exploration of alternative, less hazardous reagents.
Recent advancements focus on creating novel catalysts and processes for ammonia synthesis, a key precursor to hydrazine, at lower temperatures and pressures, thereby reducing the energy intensity and carbon footprint of its production. patsnap.comnih.gov Furthermore, the design of new classes of quaternary ammonium compounds (QACs) with built-in biodegradability, for example, by incorporating ester or thioether bonds, represents a significant step towards greener surfactants and disinfectants derived from hydrazine chemistry. rsc.org
The following subsections delve into the specific facets of this compound's role in green chemistry, examining its application as a green reagent, its potential in sustainable catalysis, and the overarching goal of enhancing its environmental profile through innovative synthesis and degradation strategies.
Atom Economy and Waste Reduction in this compound Reactions
Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the context of this compound (hydrazine hydrate), its application as a nucleophile and a reducing agent can, in certain instances, exhibit high atom economy.
When used as a nucleophile for amination reactions, hydrazine can directly introduce a nitrogen-containing functional group, often with the formation of water as the primary byproduct. This is particularly advantageous compared to multi-step synthetic routes that involve protecting groups, which generate significant waste. For example, the chemoselective amination of alkyl halides and epoxides with aqueous ammonia and hydroxylamine (B1172632) (a related nitrogenous compound) in continuous flow demonstrates the potential for high-yield synthesis of primary amines with reduced waste. researchgate.net
As a reducing agent, hydrazine hydrate is notable for the in-situ generation of diimide (N₂H₂), which selectively reduces carbon-carbon double and triple bonds. The byproducts of this reduction are nitrogen gas and water, which are environmentally benign. This contrasts with many metal-based reducing agents that generate metallic waste, which can be difficult and costly to recycle or dispose of safely.
The following table summarizes the atom economy for a representative reaction involving hydrazine hydrate as a reducing agent for nitroarenes to anilines.
| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | Atom Economy (%) |
| Nitrobenzene | 123.11 | Aniline | 93.13 | N₂, H₂O | 28.02, 18.02 | 75.65% |
| Hydrazine | 32.05 |
This calculation assumes stoichiometric reaction for simplicity. In practice, excess hydrazine may be used, and side reactions can occur, which would lower the effective atom economy.
Role as a Greener Alternative in Specific Synthetic Transformations
In certain synthetic contexts, this compound (hydrazine hydrate) can be considered a greener alternative to more hazardous or environmentally persistent reagents. This is particularly true when it replaces reagents that contain heavy metals or generate toxic byproducts.
One of the most significant applications of hydrazine hydrate as a greener alternative is in the Wolff-Kishner reduction, which reduces ketones and aldehydes to their corresponding alkanes. This reaction is often compared to the Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid. The Wolff-Kishner reduction, while requiring high temperatures, avoids the use of highly toxic mercury and the generation of heavy metal waste.
The following table provides a comparative overview of the Wolff-Kishner and Clemmensen reductions from a green chemistry perspective.
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Reagents | Hydrazine hydrate, strong base (e.g., KOH) | Zinc-mercury amalgam, concentrated HCl |
| Solvent | High-boiling point solvents (e.g., ethylene (B1197577) glycol) | Water, organic co-solvents |
| Byproducts | Nitrogen gas, water | Zinc chloride, mercury waste |
| Environmental Concerns | Hydrazine toxicity, high energy consumption | High toxicity of mercury, acidic waste |
| Green Advantages | Avoids heavy metal waste | Can be performed at lower temperatures |
Another area where hydrazine derivatives offer a greener approach is in the synthesis of nitrogen-containing heterocycles. The use of hydrazine in reactions like the Paal-Knorr pyrrole (B145914) synthesis or the Fischer indole (B1671886) synthesis can be more atom-economical and generate fewer toxic byproducts compared to alternative methods that may rely on organometallic reagents or harsh oxidizing agents. researchgate.net
Furthermore, research into the use of hydroxylamine and its derivatives, which are structurally related to hydrazine, is expanding the toolkit of greener nitrogen-containing reagents. For example, the selective synthesis of N-aryl hydroxylamines through the hydrogenation of nitroaromatics using supported platinum catalysts presents a method that operates under mild conditions (room temperature and atmospheric pressure). rsc.org The development of such processes for hydroxylamine, a key industrial chemical, is crucial for producing precursors to materials like Nylon-6 in a more sustainable manner. wikipedia.orgbritannica.com
The direct photocatalytic synthesis of hydroxylamine from dinitrogen (N₂) is also being explored as a long-term sustainable alternative to current production methods, which would further enhance the green credentials of its derivatives. patsnap.com While challenges in scalability and efficiency remain, this research direction highlights the ongoing efforts to develop fundamentally greener pathways for the production of important nitrogenous chemicals.
Biodegradability and Environmental Fate
The environmental impact of any chemical is significantly influenced by its persistence and how it breaks down in the environment. For this compound (hydrazine hydrate) and its derivatives, biodegradability is a critical aspect of their green chemistry profile.
Quaternary ammonium compounds (QACs), a class of compounds that can be synthesized from hydrazine derivatives, are widely used as disinfectants and surfactants. rsc.org However, many conventional QACs are not readily biodegradable, leading to their accumulation in the environment and potential long-term ecotoxicological effects. researchgate.net The biodegradability of these compounds is influenced by factors such as the length of their alkyl chains and the presence of aromatic rings. researchgate.net
Recognizing this challenge, a significant area of green chemistry research is the design of environmentally degradable QACs. This involves incorporating chemical linkages, such as ester or thioether bonds, into the molecular structure. These bonds are more susceptible to hydrolysis or microbial degradation, allowing the compounds to break down into smaller, less harmful molecules in the environment. rsc.org
The following table outlines the biodegradability of different classes of quaternary ammonium salts.
| Compound Class | Structural Features | Biodegradability | Key Factors Influencing Degradation |
| Conventional QACs | Long alkyl chains, stable C-N, C-C, and C-H bonds | Generally not readily biodegradable | Alkyl chain length, presence of benzyl (B1604629) groups |
| "Green" QACs | Incorporation of ester or thioether bonds | Designed to be more readily biodegradable | pH, temperature, presence of specific ions |
| Oxygen-containing amine collectors | Presence of oxygen-containing functional groups | Generally better biodegradability than conventional QACs | Molecular structure and functional groups |
Data synthesized from multiple sources. researchgate.netrsc.org
The environmental fate of hydrazine itself is also a concern. While it is not expected to bioaccumulate due to its dissociation and participation in the nitrogen cycle, its acute toxicity to aquatic life necessitates careful management of its release into the environment. nih.gov The microbial biodegradation of ammonium hydroxide, a related compound, involves a two-step nitrification process where ammonia is converted to nitrite (B80452) and then to nitrate by different types of bacteria. patsnap.com This process is crucial in wastewater treatment.
The development of QSAR (Quantitative Structure-Activity Relationship) models is a valuable tool in predicting the ecotoxicity and biodegradability of new chemical entities, including novel QACs synthesized from vitamin B3. nih.govbohrium.com These computational models can help in the design of greener chemicals by identifying structural features that enhance biodegradability and reduce toxicity, thereby minimizing the need for extensive and costly experimental testing.
Emerging Research Directions and Future Outlook for Aminoammonium Hydroxide
Exploration of Aminoammonium Hydroxide (B78521) in Non-Aqueous and Extreme Conditions
The behavior of hydrazinium (B103819) hydroxide in aqueous solutions is relatively well-understood. However, emerging research is focusing on its properties and reactivity in non-aqueous solvents and under extreme conditions of temperature and pressure. This exploration is driven by the potential to unlock novel synthetic pathways and applications.
In non-aqueous media, the basicity and nucleophilicity of the hydroxide and hydrazinium ions can be significantly altered. This can lead to different reaction kinetics and product selectivities compared to reactions in water. For instance, in organic synthesis, the use of hydrazinium hydroxide in solvents like alcohols or dimethyl sulfoxide (B87167) (DMSO) is being investigated for specific reduction and condensation reactions where the presence of water would be detrimental.
Under extreme conditions, such as high temperatures and pressures, the decomposition pathways of hydrazinium hydroxide are of interest. Understanding its stability and reactivity under such conditions is crucial for its potential use as a high-energy material or in specific industrial processes. Research in this area often involves specialized spectroscopic techniques to monitor the transient species formed during its decomposition.
Development of Advanced Computational Models for Predictive Chemical Behavior
Computational chemistry is playing an increasingly vital role in understanding the fundamental properties of reactive species like hydrazinium hydroxide. Advanced computational models, particularly those based on density functional theory (DFT), are being developed to predict its chemical behavior with high accuracy.
These models allow researchers to investigate various aspects of hydrazinium hydroxide chemistry that are difficult to study experimentally. This includes:
Molecular Structure and Energetics: Calculating the precise geometry, bond lengths, and bond angles of the hydrazinium cation and its interaction with the hydroxide anion and solvent molecules.
Reaction Mechanisms: Simulating reaction pathways to understand the step-by-step processes of its reactions, including reductions and decompositions. This helps in optimizing reaction conditions and predicting potential byproducts.
Spectroscopic Properties: Predicting vibrational and electronic spectra to aid in the experimental identification and characterization of hydrazinium hydroxide and its reaction intermediates.
These computational studies provide valuable insights that guide experimental work and accelerate the discovery of new applications for hydrazinium hydroxide.
Investigation of Biological and Geochemical Roles
While hydrazine (B178648) and its derivatives are generally considered toxic, there is growing interest in understanding their potential biological and geochemical roles. The natural occurrence of hydrazine has been identified in some plants, and certain microorganisms are capable of metabolizing hydrazine-related compounds.
Research is focused on:
Bioremediation: Investigating microorganisms that can degrade hydrazine and its derivatives, which is crucial for the remediation of contaminated sites.
Astrobiology: The potential role of hydrazine-like molecules in prebiotic chemistry and the origin of life is an area of theoretical investigation, given their presence in extraterrestrial environments.
Geochemically, the fate and transport of hydrazine-based compounds in soil and water systems are being studied to assess their environmental impact. Understanding these processes is essential for developing strategies to mitigate any potential ecological risks associated with their industrial use.
Interdisciplinary Research with Materials Science and Nanotechnology
One of the most promising areas of future research for hydrazinium hydroxide is its application in materials science and nanotechnology. Its strong reducing properties make it a valuable reagent in the synthesis of various nanomaterials.
Key research directions include:
Nanoparticle Synthesis: Hydrazinium hydroxide is used as a reducing agent to synthesize metal and metal oxide nanoparticles with controlled size and morphology. These nanoparticles have applications in catalysis, electronics, and biomedical imaging.
Graphene and Carbon Nanotube Functionalization: It is employed in the reduction of graphene oxide to produce reduced graphene oxide, a material with excellent electronic and mechanical properties. It is also used to functionalize the surfaces of carbon nanotubes to enhance their dispersibility and properties for use in composites and electronic devices.
Thin Film Deposition: Hydrazinium-based solutions are being explored for the solution-based deposition of thin films of various materials, which is a cost-effective alternative to traditional vapor deposition techniques.
The synergy between the chemical properties of hydrazinium hydroxide and the goals of materials science is expected to lead to the development of novel materials with advanced functionalities.
Overcoming Challenges in Characterization and Synthesis of Transient Aminoammonium Species
A significant challenge in the study of hydrazinium hydroxide and related compounds is the transient and reactive nature of many of the species involved in their reactions. Developing advanced analytical techniques to characterize these short-lived intermediates is a key area of research.
This includes the use of:
Time-resolved spectroscopy: Techniques like flash photolysis and pulse radiolysis can be used to observe and characterize reactive intermediates with very short lifetimes.
Mass spectrometry: Advanced mass spectrometry techniques can help in identifying the products and intermediates of complex reaction mixtures.
In terms of synthesis, researchers are working on developing methods to prepare substituted hydrazinium hydroxides with tailored properties. This would expand the range of available reagents for organic synthesis and materials science. Overcoming these challenges will be crucial for a deeper understanding of aminoammonium chemistry and for unlocking its full potential.
Q & A
Q. What experimental considerations are critical when preparing ammonium hydroxide solutions for pH-dependent studies?
Ammonium hydroxide exists in equilibrium between dissolved ammonia (NH₃) and ammonium ions (NH₄⁺) in aqueous solutions. Researchers must account for temperature, concentration, and ionic strength, as these factors shift the equilibrium and affect pH stability. For example, higher temperatures increase NH₃ volatility, reducing NH₄⁺ availability . Calibration with standardized buffers and real-time pH monitoring are essential to ensure reproducibility.
Q. How does ammonium hydroxide’s equilibrium behavior impact its role as a ligand in coordination chemistry?
Ammonium hydroxide acts as a weak base and ligand donor in metal complexes. Its equilibrium NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ enables selective precipitation of metal hydroxides (e.g., Fe³⁺, Al³⁺) in analytical separations. Researchers should optimize NH₃:NH₄⁺ ratios using conductivity measurements or UV-Vis spectroscopy to stabilize desired coordination geometries .
Q. What safety protocols are mandatory for handling ammonium hydroxide in laboratory settings?
Key protocols include:
- Ventilation : Use fume hoods for concentrations >10% to mitigate inhalation risks .
- PPE : Butyl or neoprene gloves, Tychem® suits, and chemical goggles for splash protection .
- Storage : Segregate from acids in corrosion-resistant containers to prevent exothermic neutralization .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and theoretical molar enthalpy values in ammonium hydroxide neutralization reactions?
Discrepancies often arise from non-adiabatic calorimetry setups or impurities. For instance, a 2017 study reported a 12% deviation (-64 ± 3.3 kJ/mol experimental vs. -57 kJ/mol theoretical) due to heat loss in Styrofoam calorimeters and unaccounted NH₃ volatilization . Mitigation strategies include:
Q. What statistical methods are recommended for analyzing variability in ammonium hydroxide’s catalytic efficiency across heterogeneous reaction systems?
Multivariate analysis (e.g., ANOVA or PCA) can isolate factors like surface area, solvent polarity, or catalyst loading. For example, in KOH-activated carbon synthesis (Table 3, ), a 2³ factorial design identified optimal NH₄OH concentrations (20–30%) for maximizing catalytic activity. Pairwise comparisons with Tukey’s HSD test are advised to control Type I errors .
Q. How can synthesis protocols for ammonium hydroxide-functionalized nanomaterials be optimized to minimize byproduct formation?
A 2023 study highlighted NH₄OH’s role in stabilizing metal-organic frameworks (MOFs). Key steps:
Q. What interdisciplinary approaches integrate ammonium hydroxide into biochemical assays without compromising enzyme activity?
NH₄OH’s alkalinity can denature proteins, but buffered systems (e.g., Tris-NH₄Cl at pH 8.5) stabilize enzymes like urease. A 2018 methodology combined NH₄OH with cryoprotectants (e.g., glycerol) to preserve activity during lyophilization . Validate compatibility via circular dichroism (CD) or activity assays post-treatment .
Methodological Resources
- Data Reproducibility : Follow AAMC-HHMI guidelines for querying databases (e.g., PubChem, NHANES) and validating experimental models .
- Safety Compliance : Consult NIOSH Control Banding for exposure limits and OSHA 29 CFR 1910.132 for PPE standards .
- Synthesis Optimization : Use DOE (Design of Experiments) frameworks from catalytic studies or CIR safety assessments to balance reactivity and hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
